molecular formula C16H23FO3Si B587386 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran CAS No. 1286400-05-2

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran

Cat. No.: B587386
CAS No.: 1286400-05-2
M. Wt: 310.44
InChI Key: DNHCMIFLXNNLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran is a complex organic compound with a unique structure that includes a benzopyran ring, a fluorine atom, and a tert-butyldimethylsilyloxy group

Preparation Methods

The synthesis of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran involves multiple steps, typically starting with the formation of the benzopyran ring. The introduction of the tert-butyldimethylsilyloxy group and the fluorine atom are key steps in the synthetic route. Reaction conditions often include the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound .

Chemical Reactions Analysis

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different properties.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and other biochemical pathways. The exact mechanism depends on the context in which the compound is used .

Comparison with Similar Compounds

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran can be compared with similar compounds such as:

    4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran: This compound has a hydroxymethyl group instead of a formyl group.

    4-tert-Butyldimethylsilyloxy-6-fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran: This compound has a methyl group instead of a formyl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FO3Si/c1-16(2,3)21(4,5)20-15-9-12(10-18)19-14-7-6-11(17)8-13(14)15/h6-8,10,12,15H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHCMIFLXNNLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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